Vopimetostat: An In-depth Technical Guide to MTA-Cooperative PRMT5 Inhibition
Vopimetostat: An In-depth Technical Guide to MTA-Cooperative PRMT5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vopimetostat (TNG462) is a next-generation, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) demonstrating significant promise in the precision oncology landscape.[1][2] It operates through a novel MTA-cooperative mechanism, conferring selective cytotoxicity to cancer cells harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] MTAP deletions, present in approximately 10-15% of all human cancers, lead to the accumulation of methylthioadenosine (MTA), which endogenously modulates PRMT5 activity.[3][4] Vopimetostat leverages this unique tumor microenvironment by preferentially binding to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[5] This targeted approach has demonstrated a favorable therapeutic window in preclinical models and encouraging clinical activity in patients with MTAP-deleted solid tumors, positioning Vopimetostat as a potential best-in-class therapeutic.[1][6]
Introduction to PRMT5 and the MTAP-PRMT5 Synthetic Lethal Axis
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[3] It catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers.
A key synthetic lethal relationship exists between PRMT5 and the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway, responsible for the catabolism of methylthioadenosine (MTA). In cancers with a homozygous deletion of the MTAP gene, which often co-occurs with the deletion of the tumor suppressor gene CDKN2A, MTA accumulates to high intracellular concentrations. This accumulated MTA acts as a weak endogenous inhibitor of PRMT5. Consequently, MTAP-deleted cancer cells become exquisitely dependent on the remaining PRMT5 activity for their survival, creating a therapeutic vulnerability.
Vopimetostat: Mechanism of MTA-Cooperative Inhibition
Vopimetostat is designed to exploit the accumulation of MTA in MTAP-deleted cancer cells. Unlike first-generation PRMT5 inhibitors that are competitive with the cofactor S-adenosylmethionine (SAM) and inhibit PRMT5 indiscriminately in both healthy and cancerous cells, Vopimetostat exhibits an MTA-cooperative mechanism. It preferentially binds to the PRMT5-MTA complex, stabilizing this inactive conformation and potently inhibiting its methyltransferase activity. This leads to a selective reduction in SDMA levels on PRMT5 substrates within MTAP-deleted tumor cells, while largely sparing normal, MTAP-proficient cells where MTA levels are low.
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Caption: Mechanism of MTA-Cooperative PRMT5 Inhibition by Vopimetostat.
Quantitative Data
Preclinical Activity
Vopimetostat has demonstrated potent and selective preclinical activity in MTAP-deleted cancer models.
| Parameter | Value | Cell Line/Model | Comments |
| In Vitro Potency | |||
| GI50 (MTAP-null) | 4 nM | - | In preclinical studies, Vopimetostat is 45 times more potent in MTAP-deleted cancer cells than in normal cells.[7] |
| IC50 (MTAP-deleted) | < 1 µM | NSCLC, PDAC, bladder, hematological malignancies | Exhibits selectivity and inhibition of cell viability in MTAP deficient tumor cells.[1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Dose-dependent | LU99 (NSCLC xenograft) | Oral administration at 40 mg/kg (BID) and 100 mg/kg (QD) for 21 days inhibited tumor growth.[1] |
| Antitumor Activity | Durable tumor regressions and complete responses | Cell line- and patient-derived xenograft models | Oral administration drives dose-dependent antitumor activity.[4] |
| Combination Synergy | Synergistic anti-tumor activity | MTAP-deficient cell line-derived xenograft | Vopimetostat (30 mg/kg, BID) in combination with osimertinib (B560133) (1 mg/kg, QD) for 5 weeks.[1] |
Preclinical Pharmacokinetics
| Species | Route | Dose (mg/kg) | Half-life (t1/2) |
| Dog | IV | 1 | 14 h |
| Monkey | IV | - | 20 h |
Clinical Efficacy (Phase 1/2 Study in MTAP-deleted Solid Tumors)
Data as of September 1, 2025.
| Indication | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Across All Tumor Types | 94 | 27% | 78% | 6.4 months |
| Pancreatic Cancer (2nd Line) | 39 | 25% | - | 7.2 months |
| Pancreatic Cancer (All Lines) | 39 | 15% | 71% | - |
| Pancreatic Cancer (3rd Line+) | - | - | - | 4.1 months |
| Histology Agnostic Cohort | 41 | 49% | 89% | 9.1 months |
Clinical Safety Profile
Vopimetostat has been generally well-tolerated at the go-forward dose of 250 mg once daily.
| Treatment-Related Adverse Event (TRAE) | Incidence (All Grades) |
| Nausea | 26% |
| Anemia | 20% |
| Fatigue | 19% |
| Dysgeusia | 19% |
| Thrombocytopenia | 13% |
Most TRAEs were predominantly Grade 1. No Grade 4 or 5 TRAEs were observed. Grade 3 anemia was reported in 13% of patients.[6]
Downstream Signaling and Biological Consequences
Inhibition of the PRMT5-MTA complex by Vopimetostat leads to a reduction in the symmetric dimethylation of key cellular proteins. A primary downstream effect is the disruption of spliceosome function. PRMT5 is known to methylate components of the spliceosome, and its inhibition can lead to aberrant pre-mRNA splicing. This can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, ultimately contributing to cell cycle arrest and apoptosis in cancer cells.
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Caption: Downstream Signaling Cascade of Vopimetostat Action.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Vopimetostat in MTAP-deleted versus MTAP-wild-type cancer cell lines.
Materials:
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MTAP-deleted and isogenic MTAP-wild-type cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
Vopimetostat (TNG462)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom black plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
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Luminometer
Procedure:
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Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow to adhere overnight.
-
Prepare a serial dilution of Vopimetostat in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the diluted Vopimetostat or vehicle control.
-
Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 values by plotting the percentage of cell viability against the logarithm of the Vopimetostat concentration and fitting the data to a four-parameter logistic curve.
In-Cell Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of Vopimetostat by measuring the inhibition of PRMT5-mediated SDMA of its substrates in cells.
Materials:
-
MTAP-deleted and isogenic MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
Vopimetostat (TNG462)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibody against SDMA motif
-
Primary antibody for normalization (e.g., anti-Vinculin or anti-GAPDH)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Infrared imaging system
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of Vopimetostat for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
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Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Block the cells with blocking buffer for 1.5 hours.
-
Incubate with primary antibodies (anti-SDMA and normalization antibody) overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells.
-
Scan the plates using an infrared imaging system.
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Quantify the integrated intensity of the SDMA signal and normalize it to the signal of the loading control.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of orally administered Vopimetostat in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
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MTAP-deleted cancer cell line (e.g., LU99)
-
Matrigel (optional)
-
Vopimetostat (TNG462)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously implant MTAP-deleted cancer cells into the flank of the mice.
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Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control and Vopimetostat at various doses, e.g., 40 mg/kg BID and 100 mg/kg QD).
-
Administer Vopimetostat or vehicle via oral gavage for the duration of the study (e.g., 21 days).
-
Measure tumor volume with calipers and record body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
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Caption: General Experimental Workflow for Vopimetostat Development.
Conclusion
Vopimetostat represents a significant advancement in the field of precision oncology, specifically for patients with MTAP-deleted cancers. Its novel MTA-cooperative mechanism of action allows for potent and selective inhibition of PRMT5 in tumor cells, leading to a promising efficacy and safety profile. The ongoing clinical development of Vopimetostat as a monotherapy and in combination with other targeted agents holds the potential to address a major unmet need for this substantial patient population. Further research will continue to elucidate the full therapeutic potential of this innovative agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 3. Facebook [cancer.gov]
- 4. tangotx.com [tangotx.com]
- 5. Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. tangotx.com [tangotx.com]
